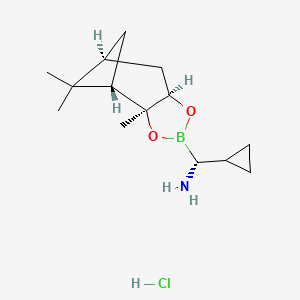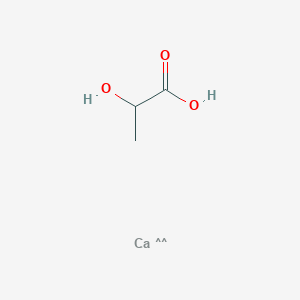
4-acetyl-N-butylbenzenesulfonamide
Overview
Description
4-acetyl-N-butylbenzenesulfonamide is a biochemical used for proteomics research . It has a molecular formula of C12H17NO3S and a molecular weight of 255.33 . The molecule consists of 17 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecular structure of 4-acetyl-N-butylbenzenesulfonamide consists of 34 atoms . The structure determination of small molecule compounds can be achieved using 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Physical And Chemical Properties Analysis
4-acetyl-N-butylbenzenesulfonamide is a powder with a molecular weight of 255.34 . It has an IUPAC name of 4-acetyl-N-butylbenzenesulfonamide and an InChI code of 1S/C12H17NO3S/c1-3-4-9-13-17(15,16)12-7-5-11(6-8-12)10(2)14/h5-8,13H,3-4,9H2,1-2H3 .Scientific Research Applications
- Application : This compound inhibits carbonic anhydrase II (CAII), CAIX, and CAXII. Its Ki values for human enzymes are 246 nM (CAII), 135 nM (CAIX), and 49 nM (CAXII). Carbonic anhydrases play essential roles in pH regulation, and their inhibition has implications in cancer therapy and other diseases .
- Application : Researchers use 4-acetyl-N-butylbenzene-1-sulfonamide in various synthetic processes. It can act as a radical carrier, leaving group, protecting group, or activating group during chemical transformations .
- Application : Scientists have used it in the synthesis of novel compounds with antibacterial activity. By modifying its structure, they explore potential new antibiotics .
- Application : Researchers investigate the compound’s interactions with biological targets, aiming to design new drugs. Its structural features may inspire novel therapeutic agents .
Carbonic Anhydrase Inhibition
Synthetic Tool in Organic Chemistry
Antibacterial Compound Synthesis
Medicinal Chemistry and Drug Design
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to target bacterial enzymes like dihydropteroate synthetase .
Mode of Action
Sulfonamides, in general, are competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby inhibiting its activity .
Biochemical Pathways
Sulfonamides interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the conversion of PABA to dihydropteroate, a precursor of folic acid. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body fluids, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by sulfonamides leads to a decrease in the production of nucleotides, which are essential for DNA replication. This results in the inhibition of bacterial growth and replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-acetyl-N-butylbenzene-1-sulfonamide. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism .
properties
IUPAC Name |
4-acetyl-N-butylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-3-4-9-13-17(15,16)12-7-5-11(6-8-12)10(2)14/h5-8,13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIBAEPEBGCNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297691 | |
| Record name | 4-Acetyl-N-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-butylbenzene-1-sulfonamide | |
CAS RN |
733031-17-9 | |
| Record name | 4-Acetyl-N-butylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733031-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetyl-N-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Bromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3281324.png)




![3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid](/img/structure/B3281359.png)
![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/structure/B3281375.png)
![2-[Methyl(phenyl)amino]benzoic acid](/img/structure/B3281389.png)

